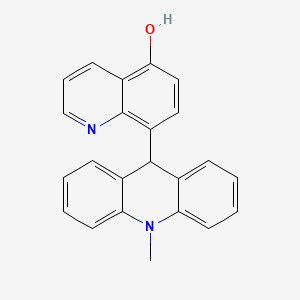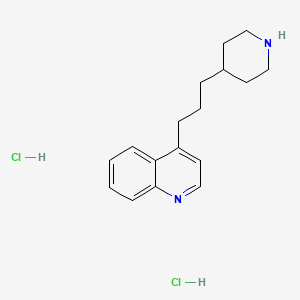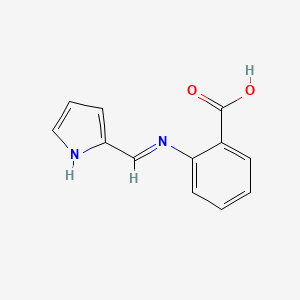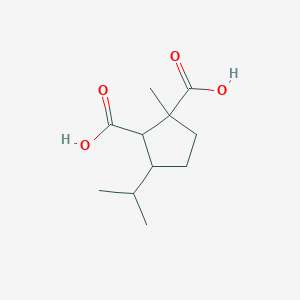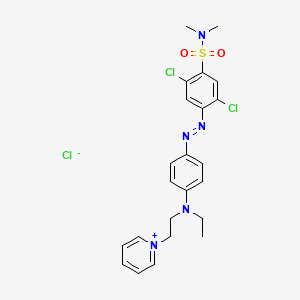
Pyridinium, 1-(2-((4-((2,5-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridinium, 1-(2-((4-((2,5-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-, chloride is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of a pyridinium ring, azo linkage, and sulfonyl group, making it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-(2-((4-((2,5-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-, chloride typically involves multiple steps. One common method includes the diazotization of substituted 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups. This process involves the following steps :
Diazotization: The starting material, substituted 3-aminopyridine, is treated with sodium nitrite and hydrochloric acid to form the corresponding diazonium chloride.
Substitution: The diazonium chloride is then reacted with a sulfonyl chloride to introduce the sulfonyl group, forming the desired pyridinium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Pyridinium, 1-(2-((4-((2,5-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azo linkage typically yields corresponding amines, while substitution reactions can introduce various functional groups at the sulfonyl position.
科学研究应用
Pyridinium, 1-(2-((4-((2,5-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-, chloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of dyes and pigments, owing to its vibrant color and stability.
作用机制
The mechanism of action of Pyridinium, 1-(2-((4-((2,5-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-, chloride involves its interaction with molecular targets through its azo and sulfonyl groups. These interactions can lead to the formation of stable complexes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Pyridine-3-sulfonyl chloride: Similar in structure but lacks the azo linkage.
2,5-Dichloro-4-(dimethylamino)sulfonylphenyl azo compounds: Share the azo and sulfonyl groups but differ in the overall structure.
Uniqueness
Pyridinium, 1-(2-((4-((2,5-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-, chloride is unique due to its combination of a pyridinium ring, azo linkage, and sulfonyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
属性
CAS 编号 |
72361-39-8 |
|---|---|
分子式 |
C23H26Cl3N5O2S |
分子量 |
542.9 g/mol |
IUPAC 名称 |
2,5-dichloro-4-[[4-[ethyl(2-pyridin-1-ium-1-ylethyl)amino]phenyl]diazenyl]-N,N-dimethylbenzenesulfonamide;chloride |
InChI |
InChI=1S/C23H26Cl2N5O2S.ClH/c1-4-30(15-14-29-12-6-5-7-13-29)19-10-8-18(9-11-19)26-27-22-16-21(25)23(17-20(22)24)33(31,32)28(2)3;/h5-13,16-17H,4,14-15H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
DWVBKFDBKAANAN-UHFFFAOYSA-M |
规范 SMILES |
CCN(CC[N+]1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3Cl)S(=O)(=O)N(C)C)Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



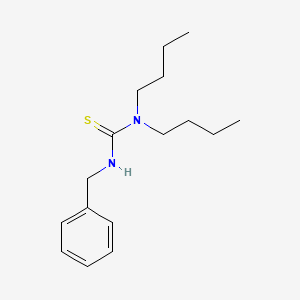

![2,4,6,8,8-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14475995.png)
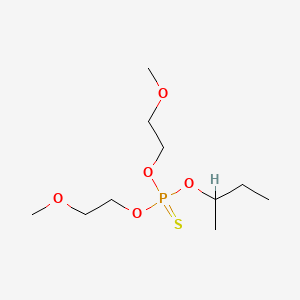
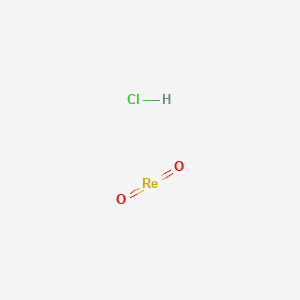
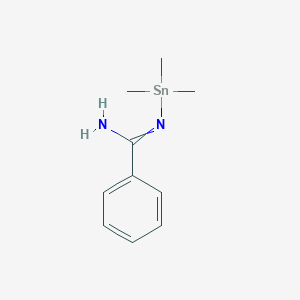
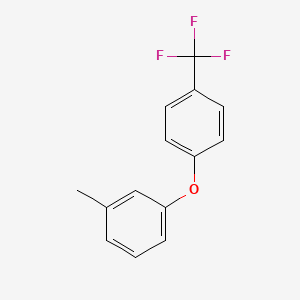
![8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate](/img/structure/B14476022.png)
